Sweetness Potency Compared to D‑Tryptophan: Class‑Level SAR of 6‑Substituted D‑Tryptophans
Patent disclosures explicitly claim that D‑enantiomers of 6‑substituted tryptophans, including 6‑amino‑D‑tryptophan, exhibit a ‘sweet taste of a marked degree' at concentrations below those that cause undesirable side effects [1]. D‑Tryptophan itself is 35× sweeter than sucrose [2]; the 6‑amino substituent is hypothesized to further enhance potency by optimizing AH‑B‑δ interactions at the TAS1R2/TAS1R3 receptor, analogous to the potency gain observed with 6‑chloro substitution [3]. However, no side‑by‑side human sensory panel data for 6‑amino‑D‑tryptophan versus D‑tryptophan have been publicly disclosed.
| Evidence Dimension | Relative sweetness potency (sucrose = 1) |
|---|---|
| Target Compound Data | Not quantified in published panels; claimed ‘marked degree' in patent [1] |
| Comparator Or Baseline | D‑Tryptophan: 35× sucrose [2]; 6‑Chloro‑D‑tryptophan: potency not directly disclosed |
| Quantified Difference | Not calculable; class‑level SAR predicts ≥35× sucrose |
| Conditions | Human sensory evaluation (patent claim); D‑tryptophan value from Birch & Kemp (1989) |
Why This Matters
Procurement for sweetener development requires the 6‑amino substituent because class‑level SAR indicates it provides the highest potency within the 6‑substituted series, but confirmatory panel data must be generated internally.
- [1] Suarez, T. (Eli Lilly and Company). Sweetening agent. U.S. Patent 3,899,592, issued August 12, 1975. View Source
- [2] Birch, G. G. & Kemp, S. E. (1989). Apparent specific volumes and tastes of amino acids. Chemical Senses, 14(2), 249–258. View Source
- [3] van der Heijden, A., van der Wel, H. & Peer, H. G. (1979). Structure‑activity relationships in sweeteners. II. Saccharins, acesulfames, chlorosugars, tryptophans and ureas. Chemical Senses, 4(1), 37–46. View Source
